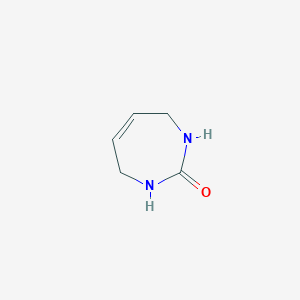

1,3,4,7-Tetrahydro-1,3-diazepin-2-one

Description

1,3,4,7-Tetrahydro-1,3-diazepin-2-one is a seven-membered heterocyclic compound featuring a partially saturated diazepine ring with two nitrogen atoms at positions 1 and 3 and a ketone group at position 2.

Properties

IUPAC Name |

1,3,4,7-tetrahydro-1,3-diazepin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c8-5-6-3-1-2-4-7-5/h1-2H,3-4H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKNSKHSWOOYSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318005 | |

| Record name | 1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72331-40-9 | |

| Record name | NSC324053 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,7-Tetrahydro-1,3-diazepin-2-one can be synthesized through several methods. One common approach involves the ring expansion of tetrahydropyrimidines. The process typically starts with the preparation of N-[(2-benzoyloxy-1-tosyl)ethyl]urea through a three-component condensation reaction involving 2-benzoyloxyethanal, urea, and p-toluenesulfinic acid. Subsequent nucleophilic substitution of the tosyl group with sodium enolates of α-phenylthioketones, followed by cyclization-dehydration and debenzoylation, yields the desired diazepinone .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

1,3,4,7-Tetrahydro-1,3-diazepin-2-one undergoes various chemical reactions, including nucleophilic substitution, cyclization, and ring contraction. These reactions are facilitated by the presence of reactive functional groups within the diazepine ring .

Common Reagents and Conditions

Nucleophilic Substitution: Sodium enolates of α-phenylthioketones are commonly used as nucleophiles.

Cyclization-Dehydration: This step often involves the removal of water molecules to form the diazepine ring.

Debenzoylation: This process typically requires acidic or basic conditions to remove the benzoyl protecting group.

Major Products

The major products formed from these reactions include various substituted diazepinones and pyrroles, depending on the specific reagents and conditions used .

Scientific Research Applications

Biological Applications

The biological applications of 1,3,4,7-tetrahydro-1,3-diazepin-2-one include:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit significant anti-HIV activity. The core structure has been explored for its potential as a scaffold for developing new antiviral agents2 .

- Enzyme Inhibition : The 1,3-diazepine scaffold is recognized for its role in designing enzyme inhibitors. Compounds incorporating this structure have been investigated for their efficacy against various targets in medicinal chemistry3.

- Neuropharmacology : The compound's derivatives are being studied for their anxiolytic and anticonvulsant properties. Their ability to modulate neurotransmitter systems makes them candidates for treating anxiety disorders and epilepsy3.

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

- Anti-HIV Research : A study demonstrated that certain derivatives of this compound inhibit HIV-1 replication through specific biochemical pathways. This suggests a promising avenue for developing new antiretroviral therapies2.

- Cyclic Urea Synthesis : A recent study utilized a ring-closing metathesis strategy to create diazepinone nucleosides that act as potent inhibitors of cytidine deaminase (CDA). This innovation could lead to novel treatments targeting viral infections and cancer1.

- Pharmacological Screening : Various derivatives have undergone screening for their activity as GPCR ligands and enzyme inhibitors. These studies focus on understanding the molecular interactions that govern their biological effects3.

Mechanism of Action

The mechanism of action of 1,3,4,7-Tetrahydro-1,3-diazepin-2-one is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

The following analysis compares 1,3,4,7-Tetrahydro-1,3-diazepin-2-one with structurally and functionally related heterocycles, emphasizing differences in core structure, substituents, and biological activity.

Structural and Functional Analogues

Key Comparison Points

Heteroatom Composition and Ring Size

- This compound: Contains a seven-membered diazepinone ring with two nitrogen atoms and one ketone group. The absence of aromatic fusion may enhance metabolic stability compared to benzofused analogs.

- Benzodiazepines (e.g., ): Fused benzene-diazepine systems (e.g., benzo[b][1,4]diazepin-2-one) exhibit enhanced planarity and binding affinity to GABA receptors, unlike non-fused diazepinones .

- Dithiazepinones (): Replacement of nitrogen with sulfur atoms (e.g., 1,5,2-dithiazepin-3-one) introduces distinct electronic properties, correlating with anticancer activity .

Biological Activity

1,3,4,7-Tetrahydro-1,3-diazepin-2-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural features allow it to interact with various biological targets, making it a promising candidate for drug development. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 128.14 g/mol. The compound features a seven-membered diazepine ring fused with a carbonyl group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It has been shown to exhibit:

- Protein Kinase Inhibition : Research indicates that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have demonstrated that certain analogs exhibit sub-micromolar inhibitory activity against CDK1 and CDK5 .

- Antitumor Activity : The compound's derivatives have been investigated for their potential in cancer therapy. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound derivatives:

Case Study 1: Antitumor Properties

In a study involving A549 lung cancer cells, derivatives of this compound were evaluated for their ability to induce apoptosis. The results indicated that certain compounds led to significant cell cycle arrest and increased apoptosis markers compared to control groups .

Case Study 2: Protein Kinase Inhibition

A series of tetrahydro[1,4]diazepino[1,2-a]indol-1-one derivatives were synthesized and tested for their inhibitory effects on CDK5. Docking studies revealed that these compounds bind effectively within the ATP-binding pocket of the kinase domain . The study highlighted the potential for these compounds as therapeutic agents in diseases characterized by dysregulated cell proliferation.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 1,3,4,7-Tetrahydro-1,3-diazepin-2-one that influence its reactivity in synthetic chemistry?

- Answer : The compound (CAS 72331-40-9) has a molecular formula of C₅H₈N₂O (MW: 112.13 g/mol) and a seven-membered diazepinone ring system. Key physicochemical properties include:

- LogP : ~2.88 (indicating moderate lipophilicity, critical for membrane permeability in biological assays) .

- Hydrogen bonding sites : Two (NH and carbonyl oxygen), influencing solubility and intermolecular interactions .

- Ring strain : The partially unsaturated ring may contribute to reactivity in cycloaddition or nucleophilic substitution reactions.

- Thermal stability : Assess via differential scanning calorimetry (DSC) to determine decomposition thresholds for synthetic protocols.

Q. What spectroscopic methods are recommended for characterizing this compound, and how should data be interpreted?

- Answer :

- NMR :

- ¹H NMR : Look for NH protons (δ 5.5–6.5 ppm, broad) and ring protons (δ 1.5–3.5 ppm for saturated CH₂ groups).

- ¹³C NMR : Carbonyl resonance at ~170–175 ppm .

- IR : Strong C=O stretch at ~1650–1700 cm⁻¹ and NH stretch at ~3200–3400 cm⁻¹ .

- MS : Use high-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 113.09) and fragmentation patterns for structural validation .

Q. What synthetic routes are feasible for this compound, and how can yield optimization be approached?

- Answer :

- Route 1 : Cyclocondensation of 1,3-diamines with carbonyl equivalents (e.g., urea or phosgene derivatives). Optimize by varying solvents (e.g., DMF vs. THF) and catalysts (e.g., p-TsOH) to enhance ring closure efficiency .

- Route 2 : Ring-expansion of smaller heterocycles (e.g., pyrrolidines) via [3+4] cycloaddition. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry to minimize side products .

- Yield improvement : Conduct Design of Experiments (DoE) to test temperature, pressure, and reagent ratios systematically .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound derivatives to neurotransmitter receptors?

- Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with GABAₐ or serotonin receptors. Focus on the diazepinone carbonyl group forming hydrogen bonds with receptor residues (e.g., α1-His102 in GABAₐ) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) to rank derivatives .

- Validation : Compare computational results with in vitro radioligand displacement assays (e.g., ³H-diazepam competition binding) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different assay systems?

- Answer :

- Assay standardization : Replicate studies under identical conditions (e.g., cell lines, buffer pH, incubation time). Use ANOVA to identify inter-lab variability .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply Fisher’s exact test to evaluate significance of activity trends .

- Mechanistic studies : Perform knock-out models (e.g., CRISPR-edited receptors) to isolate target-specific effects vs. off-target interactions .

Q. What strategies mitigate degradation of this compound in long-term stability studies for pharmacological applications?

- Answer :

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Identify major degradants (e.g., hydrolysis products) and modify formulation with antioxidants (e.g., BHT) .

- Lyophilization : Prepare freeze-dried powders under inert gas (N₂) to reduce hydrolytic cleavage of the lactam ring .

- Packaging : Use amber glass vials with rubber septa to limit photolytic and oxidative degradation .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacokinetic profile of this compound analogs?

- Answer :

- Library design : Synthesize analogs with substituents at positions 1, 3, and 7 (e.g., alkyl, aryl, or halogen groups). Use QSAR models (e.g., CoMFA) to correlate LogD, PSA, and bioavailability .

- In vivo PK : Administer analogs to rodent models and collect plasma samples at 0, 1, 3, 6, and 24h. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

- CYP inhibition : Screen against CYP3A4 and CYP2D6 to prioritize candidates with low metabolic liability .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

- Answer :

- Probit analysis : Fit sigmoidal curves to lethality data (LC₅₀/EC₅₀) using GraphPad Prism. Validate with Kolmogorov-Smirnov tests for normality .

- Benchmark dose (BMD) modeling : Estimate lower confidence limits (BMDL) for regulatory risk assessment .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points without biasing the dataset .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.